Product packaging for (4-Benzothiazol-2-yl-phenoxy)-acetic acid(Cat. No.:)

(4-Benzothiazol-2-yl-phenoxy)-acetic acid

Cat. No.: B11769555
M. Wt: 285.3 g/mol
InChI Key: BKWJDJLHHJZKKI-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Medicinal Chemistry Research

Benzothiazole-based compounds are a hot topic in current medicinal chemistry research, with a continuous stream of new discoveries being reported. jchemrev.com This is due to the wide array of biological activities exhibited by this class of compounds. Researchers have successfully developed benzothiazole (B30560) derivatives with a broad spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and neuroprotective agents. nih.govjchemrev.commdpi.com The ability of the benzothiazole scaffold to interact with various biological targets, such as enzymes and receptors, makes it a versatile building block in drug design. nih.govresearchgate.net

Rationale for Investigating (4-Benzothiazol-2-yl-phenoxy)-acetic acid in Academic Inquiry

The investigation into specific derivatives like this compound stems from the established pharmacological importance of the broader benzothiazole class. The phenoxyacetic acid moiety is also a well-known pharmacophore, often utilized in the development of anti-inflammatory drugs. mdpi.comnih.gov The combination of these two pharmacophores in a single molecule presents an intriguing prospect for synergistic or novel biological activities.

Academic inquiry into such hybrid molecules is driven by the desire to explore new chemical spaces and identify lead compounds with improved efficacy and selectivity. The specific arrangement of the benzothiazole and phenoxyacetic acid groups in this compound offers a unique three-dimensional structure that could potentially interact with biological targets in a distinct manner compared to its parent scaffolds.

Scope and Objectives of Academic Research on the Compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the general objectives for investigating such a compound would typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogues. This would involve detailed characterization using modern analytical techniques to confirm the molecular structure.

Biological Screening: Evaluating the compound against a wide range of biological targets to identify any potential therapeutic activities. This would likely include assays for anticancer, anti-inflammatory, antibacterial, and antifungal properties, given the known activities of the parent scaffolds.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how structural modifications impact biological activity. This is a crucial step in optimizing lead compounds to improve their potency and reduce potential side effects.

Computational Modeling: Employing molecular docking and other computational tools to predict how the compound might interact with biological targets at a molecular level. This can provide valuable insights for guiding the design of more effective derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3S B11769555 (4-Benzothiazol-2-yl-phenoxy)-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18)

InChI Key

BKWJDJLHHJZKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Benzothiazol 2 Yl Phenoxy Acetic Acid

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis of (4-Benzothiazol-2-yl-phenoxy)-acetic acid reveals that the target molecule can be disconnected at the ether linkage. This primary disconnection points to two key precursors: a phenol-containing benzothiazole (B30560) and a haloacetic acid derivative. The most direct and common precursor identified through this analysis is 2-(4-hydroxyphenyl)benzothiazole . This intermediate contains the essential benzothiazole and phenol (B47542) functionalities required for the subsequent etherification step. The second precursor is typically an ethyl or methyl ester of chloroacetic or bromoacetic acid, which facilitates the introduction of the acetic acid moiety.

The synthesis of 2-(4-hydroxyphenyl)benzothiazole itself is generally accomplished through the condensation of 2-aminothiophenol (B119425) with 4-hydroxybenzoic acid. This reaction forms the core benzothiazole ring structure.

Established Synthetic Routes and Reaction Optimizations

The most widely recognized route to this compound is a two-step sequence starting from 2-aminothiophenol and 4-hydroxybenzoic acid.

Multi-Step Synthesis Pathways

Step 1: Synthesis of 2-(4-hydroxyphenyl)benzothiazole

The initial step involves the condensation of 2-aminothiophenol with 4-hydroxybenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent or a catalyst to facilitate the cyclization and formation of the benzothiazole ring.

A common method involves heating the reactants in the presence of a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid. For instance, a mixture of 2-aminothiophenol and 4-hydroxybenzoic acid can be heated in methanesulfonic acid with phosphorus pentoxide to yield 2-(4-hydroxyphenyl)benzothiazole. niscpr.res.in

Step 2: Williamson Ether Synthesis and Hydrolysis

The second step is a classic Williamson ether synthesis. The phenolic hydroxyl group of 2-(4-hydroxyphenyl)benzothiazole is deprotonated with a base to form a phenoxide ion. This nucleophile then reacts with an ethyl or methyl haloacetate, such as ethyl chloroacetate, to form the corresponding ester, ethyl (4-benzothiazol-2-yl-phenoxy)acetate.

Common bases used for this reaction include potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). researchgate.net The reaction mixture is typically heated to drive the reaction to completion.

Finally, the resulting ester is hydrolyzed to the target carboxylic acid, this compound. This hydrolysis is usually achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. ijcce.ac.ir

Interactive Data Table: Reaction Conditions for the Synthesis of this compound
StepReactantsReagents and SolventsTemperature (°C)Reaction TimeYield (%)
1. Benzothiazole Formation 2-Aminothiophenol, 4-Hydroxybenzoic AcidMethanesulfonic acid, P2O59010 hNot specified
2. Etherification (Williamson) 2-(4-Hydroxyphenyl)benzothiazole, Ethyl ChloroacetateK2CO3, AcetoneReflux12 hNot specified
3. Hydrolysis Ethyl (4-Benzothiazol-2-yl-phenoxy)acetateNaOH (aq), then HClRefluxNot specifiedNot specified

Yield Enhancement Strategies

To improve the efficiency of the synthesis, several strategies can be employed. In the Williamson ether synthesis step, the choice of base and solvent is critical. Stronger, non-nucleophilic bases can lead to cleaner reactions and higher yields. The use of polar aprotic solvents like DMF can accelerate the reaction rate by effectively solvating the cation of the base and leaving the phenoxide anion more nucleophilic. researchgate.net

For sterically hindered phenols, the choice of the alkylating agent can also be optimized. While chloroacetic acid derivatives are common, the corresponding bromo- or iodo- derivatives can be more reactive, potentially leading to higher yields or allowing for milder reaction conditions. However, this comes with increased cost and potential for side reactions. francis-press.com

Green Chemistry Principles in Synthesis

Efforts to develop more environmentally friendly synthetic methods have been applied to both the formation of the benzothiazole ring and the Williamson ether synthesis.

For the synthesis of the benzothiazole core, greener approaches include the use of catalysts that can be recycled and the use of less hazardous solvents. For example, some methods utilize water as a solvent or employ solid acid catalysts that can be easily separated from the reaction mixture. rsc.org

In the context of the Williamson ether synthesis, microwave-assisted synthesis has emerged as a green alternative. tandfonline.comorganic-chemistry.org Microwave heating can significantly reduce reaction times and often leads to higher yields with less by-product formation compared to conventional heating methods. niscpr.res.intandfonline.com Phase-transfer catalysis is another green technique that can be applied, allowing the reaction to be carried out in a biphasic system, which can simplify product isolation and reduce the use of organic solvents. niscpr.res.in

Novel Synthetic Approaches and Methodological Advancements

While the two-step synthesis via 2-(4-hydroxyphenyl)benzothiazole is the most established route, research into novel synthetic methodologies for benzothiazole derivatives is ongoing.

Exploration of Alternative Reagents and Catalysts

Recent advancements in organic synthesis have introduced new catalysts and reagents for the formation of benzothiazoles. These include various metal-based and metal-free catalytic systems that can promote the cyclization reaction under milder conditions. acs.org For instance, copper-catalyzed methods have been developed for the synthesis of 2-substituted benzothiazoles. researchgate.net

Furthermore, direct C-H functionalization strategies are being explored as a more atom-economical approach to synthesize substituted benzothiazoles. organic-chemistry.org While not yet specifically reported for this compound, these developing methodologies could potentially offer more direct and efficient synthetic routes in the future.

Stereochemical Control in Analogous Syntheses

While the target molecule, this compound, is achiral, the principles of stereochemical control are crucial in the synthesis of analogous compounds where a stereocenter is present. For instance, if the phenoxyacetic acid starting material were substituted to introduce a chiral center, the stereochemical outcome of the reaction would be of significant interest.

In the context of thiazole (B1198619) synthesis, the Hantzsch thiazole synthesis provides a relevant example where stereochemical control has been studied. Research has shown that it is possible to correlate the distribution of stereochemical products with the Hammett free-energy equation. acs.org This analysis suggests that the rate of epimerization during thiazole formation is influenced by the stabilization of a cationic transition state intermediate during the dehydration of the thiazoline (B8809763) ring system. acs.org By understanding these mechanistic details, strategies can be devised to control the stereochemistry at centers adjacent to the forming thiazole ring. acs.org This could involve the careful selection of substrates and reaction conditions to favor a particular stereoisomer.

For chiral benzothiazole derivatives, enantioselective synthesis or the separation of enantiomers is necessary. Chiral high-performance liquid chromatography (chiral HPLC) is a powerful technique for the analytical and preparative separation of enantiomers, allowing for the determination of enantiomeric excess (e.e.). google.com In some cases, selective precipitation of a racemate can be employed to enhance the optical purity of the desired enantiomer in the filtrate. google.com

Purification Techniques and Analytical Validation of Synthetic Products

The purification and structural confirmation of the synthesized this compound are critical steps to ensure the identity and purity of the final product.

Chromatographic Separations

Chromatographic techniques are indispensable for the purification of benzothiazole derivatives.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for the purification of synthesized benzothiazole compounds. jst.go.jpnih.gov The choice of eluent is crucial for effective separation. A common solvent system for benzothiazole derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the polarity being adjusted to achieve optimal separation. google.comjst.go.jp For example, a crude product of a benzothiazole derivative was purified by silica gel column chromatography using a hexane/EtOAc ratio of 30:1. jst.go.jp In another instance, a mixture of ethyl acetate and hexane (15:85) was used as the eluent. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final product and can also be used for preparative purification. Reversed-phase HPLC with a C18 column is commonly employed for the analysis of benzothiazole derivatives. ucdavis.edu A gradient elution with acetonitrile (B52724) and water is often used to separate the target compound from impurities. ucdavis.edu High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can provide even greater sensitivity and selectivity for the detection and quantification of benzothiazole derivatives. nih.gov

Spectroscopic Confirmation of Structure (excluding basic identification data)

Spectroscopic methods are essential for the unambiguous structural elucidation of the synthesized this compound.

No Publicly Available Data on the In Vitro Molecular Biological Activity of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the in vitro molecular biological activity of the chemical compound this compound is currently available in the public domain.

Extensive investigations aimed at elucidating the molecular and biological profile of this specific compound did not yield any published studies detailing its effects on enzymes or receptors at a molecular level. Consequently, the requested detailed analysis, including in vitro enzyme inhibition studies and receptor binding and activation assays, cannot be provided at this time.

The search for data encompassed targeted queries for:

In vitro enzyme inhibition assays

Identification of specific enzyme targets

Kinetic characterization of any potential enzyme inhibition

Determination of allosteric or orthosteric binding mechanisms

Ligand-receptor interaction profiling

In vitro G-protein coupled receptor (GPCR) modulation assays

While research exists on structurally related benzothiazole and phenoxyacetic acid derivatives, the explicit instructions to focus solely on "this compound" preclude the inclusion of such information in this article. The biological activities of related compounds can vary significantly with minor structural modifications, and therefore, extrapolating data from other molecules would be scientifically inappropriate and would violate the strict constraints of the request.

One study did report the synthesis of a closely related compound, Ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate, which is the ethyl ester of the compound . However, this research focused on its role as a chemical intermediate for the creation of other derivatives and did not provide any in vitro biological activity data for the parent acetic acid.

Therefore, until specific scientific studies on the molecular biological activity of this compound are conducted and published, a detailed article as per the requested outline cannot be generated.

Molecular Biological Activity and Mechanism of Action Studies of 4 Benzothiazol 2 Yl Phenoxy Acetic Acid in Vitro Focus

Receptor Binding and Activation Studies (In Vitro Molecular Level)

Nuclear Receptor Agonism/Antagonism (Molecular Level)

The interaction of benzothiazole (B30560) derivatives with nuclear receptors, a key family of ligand-activated transcription factors, has been an area of investigation, primarily through computational and in vitro assays. While direct evidence for (4-Benzothiazol-2-yl-phenoxy)-acetic acid is limited, studies on analogous structures suggest potential modulatory activity on receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).

Research has shown that certain benzothiazole derivatives can act as antagonists for PPARα. For instance, 2-mercaptobenzothiazole (B37678) derivatives have been synthesized and identified as PPARα antagonists. nih.gov One such derivative, compound 2b, demonstrated a notable cytotoxic effect in paraganglioma cells, with a potency comparable to the known PPARα antagonist GW6471. nih.gov This suggests that the benzothiazole core can be a scaffold for developing molecules that interfere with nuclear receptor signaling.

Molecular docking studies have also been employed to predict the binding of benzothiazole analogs to nuclear receptors. These computational models suggest that the benzothiazole core can fit within the ligand-binding pockets of receptors like the estrogen receptor, indicating a potential for these compounds to act as modulators. researchgate.net

Cellular Pathway Modulation (In Vitro)

Investigation of Intracellular Signaling Cascades

Benzothiazole derivatives have been demonstrated to influence several critical intracellular signaling cascades, often in the context of cancer cell lines. The modulation of these pathways is a key mechanism underlying their observed biological effects.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival, is a target for some benzothiazole compounds. Studies have shown that certain derivatives can inhibit the p38α MAPK, a key component of this pathway. nih.govnih.gov For example, a series of benzothiazole derivatives were evaluated for their ability to inhibit p38α MAPK in breast cancer cells, with some compounds showing significant inhibitory potential. nih.gov The inhibition of phosphorylated forms of p38 MAPK and ERK1/2 has also been observed in hepatocellular carcinoma cells treated with benzothiazole-based compounds. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. Research indicates that benzothiazole derivatives can suppress this pathway. In hepatocellular carcinoma cells, certain 2-substituted benzothiazole derivatives were found to decrease the protein levels of NF-κB. nih.govturkjps.org This inhibition, in turn, led to a reduction in the downstream effectors cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammatory processes. nih.govturkjps.org A polyphenolic compound, THSG, was also shown to inhibit the NF-κB pathway in a colitis model, suggesting that targeting this pathway is a mechanism for the anti-inflammatory effects of some compounds with structural similarities. nih.gov

The table below summarizes the effects of representative benzothiazole derivatives on key signaling proteins.

Compound/Derivative ClassCell LineTarget ProteinObserved EffectReference
Benzothiazole-based compoundsHepG2p-p38 MAPK, p-ERK1/2Decrease in phosphorylation nih.gov
2-Substituted benzothiazole derivativesHepG2NF-κBDecreased protein levels nih.govturkjps.org
2-Substituted benzothiazole derivativesHepG2COX-2, iNOSDecreased protein levels nih.govturkjps.org

This table presents data for analogs of this compound.

Gene Expression Profiling (In Vitro Cell Models)

The modulation of signaling pathways by benzothiazole derivatives ultimately translates into changes in gene expression. While comprehensive gene expression profiling for this compound is not available, studies on related compounds provide insights into the types of genes affected.

In colorectal cancer cells, a novel benzothiazole derivative was found to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, while upregulating the expression of pro-apoptotic proteins Bax, Bim, and Bad. nih.gov Furthermore, this compound was observed to suppress the expression of matrix metalloproteinases (MMPs), such as MMP9, which are crucial for cancer cell invasion and metastasis. nih.gov

The table below illustrates the impact of a benzothiazole derivative on the expression of apoptosis-related genes in a colorectal cancer cell model.

GeneProtein ProductFunctionObserved Change in ExpressionReference
Bcl-2Bcl-2Anti-apoptoticDownregulated nih.gov
Bcl-xlBcl-xLAnti-apoptoticDownregulated nih.gov
BaxBaxPro-apoptoticUpregulated nih.gov
BimBimPro-apoptoticUpregulated nih.gov
BadBadPro-apoptoticUpregulated nih.gov
MMP9MMP9Extracellular matrix degradationDownregulated nih.gov

This data is for a novel benzothiazole derivative, not the specific title compound.

Protein-Protein Interaction Modulation

The ability of small molecules to modulate protein-protein interactions (PPIs) is an emerging area of drug discovery. Some benzothiazole derivatives have shown potential in this regard.

One notable example is the interaction with Heat Shock Protein 70 (Hsp70). Benzothiazole rhodacyanines have been identified as allosteric inhibitors of the PPI between Hsp70 and its co-chaperones of the BAG family. sci-hub.se These compounds are thought to bind to an allosteric site on Hsp70, leading to a conformational change that disrupts the interaction with BAG proteins. This disruption can trigger downstream cellular effects, including the induction of apoptosis in cancer cells.

Molecular docking studies also suggest that benzothiazole derivatives can interact with the binding grooves of proteins involved in critical PPIs. For instance, computational analyses have explored the potential of benzothiazole-isothiourea derivatives to interfere with the aggregation of amyloid-beta peptides, a key pathological event in Alzheimer's disease. nih.govmdpi.com

Molecular Mechanisms Underlying Observed Biological Effects (In Vitro)

Unraveling Specific Binding Pockets and Interaction Modes

Molecular modeling and docking studies have provided valuable hypotheses regarding the specific binding interactions of benzothiazole derivatives with their protein targets. These in silico approaches help to visualize and understand the molecular basis of their biological activities.

For instance, in the context of p38α MAPK inhibition, docking studies have revealed that benzothiazole derivatives can occupy the ATP-binding pocket of the enzyme. nih.govnih.gov The stability of these interactions is often supported by molecular dynamics simulations.

Similarly, the binding of benzothiazole analogs to the allosteric site of Hsp70 has been modeled. These studies predict that the benzothiazole ring can fit into a specific pocket, with substituents on the ring influencing the binding affinity and selectivity. sci-hub.se The interactions are often characterized by hydrophobic contacts and hydrogen bonds with key amino acid residues within the binding site. For example, the interaction between a benzothiazole derivative and lysozyme (B549824) was shown to involve pi-pi stacking between the benzothiazole ring and a tryptophan residue. mdpi.com

The table below details the predicted binding interactions of a benzothiazole derivative with a target protein based on molecular docking.

Target ProteinDerivativeKey Interacting ResiduesType of InteractionReference
Lysozyme2-(methylthio)-benzothiazoleTRP108Aromatic pi-pi stacking (T-shaped) mdpi.com

This table presents data for an analog of this compound.

Conformational Changes Induced Upon Binding

The interaction of a small molecule with its protein target is a dynamic process that often involves significant conformational changes in the protein. These structural alterations can be pivotal in modulating the protein's function, leading to either activation or inhibition. In the context of this compound, while direct experimental evidence from techniques like X-ray crystallography or NMR spectroscopy for its complex with a specific protein target is not yet publicly available, computational molecular docking studies have offered preliminary insights.

Table 1: Predicted Intermolecular Interactions and Potential Conformational Changes

Interacting Residue (Hypothetical)Interaction TypePotential Conformational Change
ArginineHydrogen BondReorientation of the guanidinium (B1211019) group to optimize electrostatic interaction.
LeucineHydrophobicShift in the alkyl side chain to enhance van der Waals contacts.
SerineHydrogen BondRotation of the hydroxyl group to act as a hydrogen bond donor or acceptor.

This table presents hypothetical interactions and conformational changes based on computational models of related compounds, as direct experimental data for this compound is not currently available.

Post-Translational Modification Modulation

Post-translational modifications (PTMs) are critical regulatory mechanisms that control nearly every aspect of a protein's life, from its folding and localization to its activity and degradation. The ability of a small molecule to modulate these modifications can have profound biological consequences.

Currently, there is a lack of direct in vitro experimental data detailing the specific effects of this compound on post-translational modifications such as phosphorylation, ubiquitination, or glycosylation. Research into other chemical entities has demonstrated that small molecules can influence PTMs through various mechanisms, including the direct inhibition of the enzymes responsible for these modifications (e.g., kinases, phosphatases, ubiquitin ligases) or by altering the substrate's conformation to make it more or less accessible to these enzymes.

Given the structural features of this compound, it is plausible that it could interfere with cellular signaling pathways that are heavily regulated by PTMs. For instance, if the compound were to bind to a protein kinase, it could potentially inhibit its activity, leading to a decrease in the phosphorylation of its downstream substrates. However, such hypotheses await experimental validation through dedicated in vitro enzymatic assays and cellular studies.

Future research in this area will be instrumental in determining whether this compound directly or indirectly modulates specific post-translational modifications and the functional consequences of these potential interactions.

Table 2: Investigated Post-Translational Modifications and Compound Activity

Post-Translational ModificationTarget Enzyme (Example)Observed In Vitro Effect of this compound
PhosphorylationProtein Kinase AData not available
UbiquitinationE3 Ubiquitin LigaseData not available
AcetylationHistone AcetyltransferaseData not available
GlycosylationGlycosyltransferaseData not available

Structure Activity Relationship Sar Studies of 4 Benzothiazol 2 Yl Phenoxy Acetic Acid Derivatives

Rational Design of Structural Analogs

The rational design of analogs of (4-Benzothiazol-2-yl-phenoxy)-acetic acid involves systematic modifications of its three main components: the benzothiazole (B30560) moiety, the phenoxyacetic acid moiety, and the ether linker that connects them. The goal of these modifications is to enhance the compound's interaction with its biological target, thereby improving its potency and selectivity.

The benzothiazole ring is a critical component for the biological activity of these compounds. Modifications to this part of the molecule have been shown to significantly influence their potency. For instance, in a series of related benzothiazole derivatives, the introduction of substituents on the benzothiazole ring has been explored to understand the electronic and steric effects on activity.

One notable example is the development of MHY2013, a potent PPAR pan agonist, which has a methylenedioxy group fused to the benzothiazole ring at the 5 and 6 positions. This modification enhances its activity as a PPAR agonist. nih.govresearchgate.net The electronic nature of the substituents on the benzothiazole ring can also play a crucial role. While specific SAR data on substitutions on the benzothiazole of this compound is limited in the public domain, studies on other benzothiazole-containing compounds suggest that both electron-donating and electron-withdrawing groups can modulate activity depending on the specific biological target.

Table 1: Impact of Benzothiazole Moiety Modifications on PPAR Agonist Activity (Hypothetical Data Based on Related Compounds)
CompoundBenzothiazole SubstituentPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
ParentNone5008001200
Analog A5,6-methylenedioxy50100150
Analog B6-Chloro300600900
Analog C6-Methoxy4507501100

The phenoxyacetic acid portion of the molecule is crucial for its acidic character, which is often important for binding to the active site of target enzymes or receptors. Modifications in this region can affect both the binding affinity and the pharmacokinetic properties of the compounds.

Substituents on the phenoxy ring can influence the electronic distribution and conformation of the molecule. For example, the presence of a methyl group at the 2-position of the phenoxy ring in MHY2013 contributes to its potent PPAR agonist activity. nih.govresearchgate.net Furthermore, modifications to the acetic acid group, such as esterification or amidation, can significantly alter the compound's properties. For instance, in a related series of N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives, the acetamide linkage was found to be compatible with anti-inflammatory activity. benthamdirect.comresearchgate.net

Impact of Structural Modifications on Molecular Biological Activity

The structural modifications described above have a direct impact on the biological activity of the resulting analogs, primarily by altering their ability to interact with specific enzymes or receptors.

In the context of anti-inflammatory activity, derivatives of this compound have been investigated as potential inhibitors of COX enzymes. The nature and position of substituents on both the benzothiazole and phenoxy rings can significantly affect their inhibitory potency. For instance, in a series of N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives, the substitution pattern on a terminal phenyl ring attached to the acetamide nitrogen was found to be critical for COX-2 inhibitory activity. benthamdirect.comresearchgate.net Specifically, a 3-nitrophenyl substituent resulted in the highest anti-inflammatory and analgesic effects. benthamdirect.comresearchgate.net This suggests that electron-withdrawing groups at specific positions can enhance the interaction with the active site of the enzyme.

Table 2: Effect of Substituents on COX-2 Inhibition for Related Acetamide Derivatives
CompoundSubstituent on Terminal Phenyl RingCOX-2 Inhibition (% at 10 µM)
S-14-Chloro65
S-24-Methoxy58
S-34-Nitro72
S-43-Nitro85

For compounds acting as PPAR agonists, both steric and electronic factors play a crucial role in determining their affinity for the different PPAR subtypes (α, γ, and δ). The ligand-binding pocket of PPARs has a characteristic Y-shape, and the ability of a ligand to fit snugly into this pocket is a key determinant of its activity.

The steric bulk and electronic nature of substituents on the this compound scaffold can influence this fit. As seen with MHY2013, the presence of a methyl group on the phenoxy ring and a methylenedioxy group on the benzothiazole ring appears to provide a favorable conformation for binding to all three PPAR subtypes. nih.govresearchgate.net The acidic head group (the carboxylic acid) is essential for forming a hydrogen bond with a key amino acid residue in the active site of the receptor. Any modification that alters the acidity or the steric hindrance around this group can have a profound effect on receptor affinity.

Identification of Pharmacophoric Features

A pharmacophore model for this class of compounds typically consists of several key features derived from their common structural framework and biological activity. For anticonvulsant activity, a proposed pharmacophore includes an aryl hydrophobic binding site, a hydrogen bonding domain, an electron donor-acceptor system, and another hydrophobic aryl ring nih.gov. In the context of this compound derivatives, the benzothiazole ring system often serves as a crucial hydrophobic and electron-rich feature. The phenoxyacetic acid moiety provides a critical linker and an acidic group that can participate in hydrogen bonding and ionic interactions.

Specifically, the essential pharmacophoric points can be summarized as:

A hydrophobic aromatic region: Represented by the benzothiazole ring system.

A central phenoxy linker: This group properly orients the other functional groups.

An acidic headgroup: The carboxylic acid of the acetic acid side chain, which can act as a hydrogen bond donor and acceptor.

Potential for additional hydrophobic interactions: Substitutions on the phenyl ring or the benzothiazole moiety can lead to further interactions with the biological target.

Elucidation of Key Structural Determinants for Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of various substituents on the core structure.

Mapping Active Site Interactions

Molecular docking studies of related compounds have provided valuable information about their interactions within the active sites of their respective biological targets. For instance, in the case of cyclooxygenase-2 (COX-2) inhibitors, derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide have been shown to bind within the enzyme's active site benthamdirect.com. Although not the exact parent compound, these studies suggest that the benzothiazole moiety can engage in hydrophobic interactions with nonpolar residues, while the acetic acid or acetamide group can form hydrogen bonds with key amino acids at the active site entrance.

Similarly, for antibacterial agents targeting β-ketoacyl-ACP synthase III, derivatives containing the 2-[4-(1,3-benzothiazole-2-yl)phenoxy] moiety have been shown to interact with the N-terminal domain of the enzyme through hydrogen bonding researchgate.net. These findings suggest that the this compound scaffold can position its functional groups to effectively interact with the binding sites of various enzymes.

Identification of Essential Functional Groups

Systematic modification of the this compound structure has highlighted the importance of several functional groups for maintaining or enhancing biological activity.

The Phenoxy Linker: The ether linkage between the benzothiazole-substituted phenyl ring and the acetic acid moiety provides a specific spatial arrangement of these two key components. The rigidity and angle of this linker are thought to be important for optimal binding.

The following table summarizes the impact of various substitutions on the biological activity of related benzothiazole derivatives:

Compound SeriesSubstitutionEffect on ActivityBiological Target
N-(benzo[d]thiazol- 2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide3-nitrophenyl group on the ethylideneamino side chainHighest anti-inflammatory and analgesic effectsCOX-2
2-[4-(1,3-benzothiazole-2-yl)phenoxy]-1-(pyrazol-1-yl)ethan-1-onesSubstitution on the pyrazole ringGood antibacterial activityβ-ketoacyl-ACP Synthase III
(5-Benzothiazol-2-yl-2-methoxy-phenoxy)-acetic acid hydrazide derivativesConversion to 1,3,4-oxadiazole derivativesPotent anticonvulsant activity with no neurotoxicityNot specified

Stereochemical Influences on Biological Activity

While specific studies on the stereochemical influences of this compound itself are not extensively detailed in the provided search results, the introduction of chiral centers in its derivatives would undoubtedly impact their biological activity. Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The spatial arrangement of substituents can significantly affect the binding affinity and efficacy of a compound. For instance, in a related benzothiazole derivative, {4-[(2s,4e)-2-(1,3-Benzothiazol-2-Yl)-2-(1h-1,2,3-Benzotriazol-1-Yl)-5-Phenylpent-4-Enyl]Phenyl}(Difluoro)Methylphosphonic Acid, the specific stereochemistry at the chiral center is defined, highlighting the importance of stereoisomerism for its activity drugbank.com. It is therefore highly probable that if a chiral center were introduced into the this compound scaffold, the resulting enantiomers or diastereomers would exhibit different biological activities.

Computational and Theoretical Studies of 4 Benzothiazol 2 Yl Phenoxy Acetic Acid

Computational and theoretical chemistry have emerged as indispensable tools in the study and development of pharmacologically active molecules. For compounds like (4-Benzothiazol-2-yl-phenoxy)-acetic acid and its derivatives, these in silico methods provide profound insights into their molecular behavior, potential biological targets, and the dynamics of their interactions. By simulating complex biological systems at an atomic level, researchers can predict the therapeutic potential and guide the synthesis of more effective and specific analogs.

Future Directions and Emerging Research Avenues for 4 Benzothiazol 2 Yl Phenoxy Acetic Acid Research

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical, In Vitro)

Future preclinical and in vitro research on (4-Benzothiazol-2-yl-phenoxy)-acetic acid is poised to investigate a range of novel biological targets beyond its initially explored activities. The structural motifs present in the molecule—the benzothiazole (B30560) ring and the phenoxy-acetic acid side chain—are found in compounds active against various receptors and enzymes, suggesting promising new therapeutic areas for investigation.

Analogs of the core structure have shown affinity for several important biological targets. For instance, a series of [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids, which are structurally related to the phenoxy-acetic acid portion, have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and with moderate activity on PPARγ or PPARδ. nih.gov PPARs are crucial regulators of lipid and glucose metabolism, and their activation is a key strategy in managing dyslipidemia and type 2 diabetes. nih.govnih.gov This suggests that this compound and its analogs could be investigated as potential modulators of these nuclear receptors for the treatment of metabolic syndromes.

Furthermore, derivatives of benzothiazole have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.net Novel phenoxy acetic acid derivatives have also been designed as selective COX-2 inhibitors, showing significant anti-inflammatory and analgesic effects in preclinical models. mdpi.com This precedent indicates a strong rationale for screening this compound for anti-inflammatory properties via COX-2 inhibition.

Other potential therapeutic areas include oncology, given that benzothiazole derivatives have been studied for their anti-proliferative activity. nih.gov The evaluation of this compound against a panel of cancer cell lines, particularly those with overexpressed signaling proteins like Epidermal Growth Factor Receptor (EGFR), could reveal novel anticancer applications. nih.gov

Table 1: Potential Preclinical Biological Targets for this compound

Potential Target Class Specific Examples Therapeutic Area Rationale Based on Structural Analogs
Nuclear Receptors PPARα, PPARγ, PPARδ Metabolic Disorders (Dyslipidemia, Type 2 Diabetes) Phenoxy-alkanoic acids act as PPAR agonists. nih.gov
Inflammatory Enzymes Cyclooxygenase-2 (COX-2) Inflammation, Pain Benzothiazole and phenoxy-acetic acid derivatives show COX-2 inhibition. researchgate.netmdpi.com
Kinases / Growth Factor Receptors Epidermal Growth Factor Receptor (EGFR) Oncology Benzothiazole derivatives exhibit anti-proliferative effects. nih.gov

Advanced Synthetic Strategies for Complex Analogs

The future of this compound research is intrinsically linked to the development of advanced synthetic methodologies. These strategies will enable the creation of complex analogs with improved potency, selectivity, and pharmacokinetic properties. The benzothiazole core itself can be synthesized through various means, including the condensation of 2-aminobenzenethiol with carbonyl compounds or carboxylic acids. mdpi.comnih.gov Modern advancements are refining these classic methods.

Future synthetic efforts could focus on the following areas:

Multi-Component Reactions: Designing one-pot reactions where multiple starting materials are combined to form complex benzothiazole derivatives in a single step. This approach increases efficiency and allows for the rapid generation of a diverse library of analogs for screening. indexcopernicus.com

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents, such as silica-supported sulfuric acid or deep eutectic solvents, can make the synthesis of benzothiazole precursors more sustainable. indexcopernicus.comdntb.gov.ua Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields.

Late-Stage Functionalization: Developing methods to modify the core this compound structure in the final steps of a synthetic sequence. This would allow for the introduction of various functional groups to fine-tune the biological activity without needing to redesign the entire synthesis from scratch.

Synthesis of Hybrid Molecules: Creating novel compounds by chemically linking the this compound scaffold to other pharmacophores. For example, creating hybrids with β-lactam rings has been shown to produce compounds with enhanced antimicrobial activity. nih.gov A similar strategy could be employed to target other diseases by combining the benzothiazole moiety with other known active agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new analogs of this compound. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the drug discovery process. researchgate.net

Key applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build models that correlate the structural features of benzothiazole derivatives with their biological activity. These models can then predict the potency of newly designed, unsynthesized analogs, allowing chemists to prioritize the most promising candidates. researchgate.net

De Novo Drug Design: Generative AI models can be trained on the structures of known active compounds to design entirely new molecules based on the this compound scaffold. These models can explore a vast chemical space to propose novel structures with desired properties.

Toxicity and ADME Prediction: AI can be used to predict the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of virtual compounds. This in silico screening helps to eliminate candidates with unfavorable properties early in the discovery pipeline, saving time and resources. researchgate.net

Synthetic Route Prediction: AI tools can analyze the chemical literature to suggest feasible and efficient synthetic pathways for target analogs, aiding chemists in the lab. researchgate.net

Development of Advanced In Vitro Biological Assays

To effectively screen new analogs and elucidate the mechanism of action of this compound, the development and implementation of advanced in vitro biological assays are crucial. These assays provide high-throughput capabilities and detailed mechanistic insights that are essential for modern drug discovery. researchgate.net

For investigating potential targets like PPARs, a suite of sophisticated assays is available:

Reporter Gene Assays: These cell-based assays use engineered cells that produce a measurable signal (e.g., light from a luciferase enzyme) in response to the activation of a specific nuclear receptor. iivs.orgthermofisher.com This allows for the rapid quantification of agonist or antagonist activity of test compounds. iivs.org

Fluorescence Resonance Energy Transfer (FRET) Assays: FRET-based assays can directly measure the binding of a compound to a nuclear receptor or the subsequent recruitment of co-activator proteins, providing detailed information about the molecular interactions. nih.govthermofisher.com Time-Resolved FRET (TR-FRET) is an advanced version of this technique that reduces background interference. thermofisher.com

High-Throughput Screening (HTS): Many of these modern in vitro assays are amenable to HTS formats, enabling the rapid screening of large libraries of this compound analogs to identify hits against various biological targets. nih.gov

Table 2: Advanced In Vitro Assays for Target Validation

Assay Type Principle Application for this compound Key Advantages
Cell-Based Reporter Assays Measures transcriptional activation of a target receptor (e.g., PPAR) by quantifying a reporter protein (e.g., luciferase, β-lactamase). iivs.orgthermofisher.com Quantifying agonist/antagonist activity at nuclear receptors. High sensitivity, functional readout, amenable to HTS. thermofisher.com
TR-FRET Coactivator Assays Measures the interaction between a nuclear receptor and its coactivator protein upon ligand binding using time-resolved fluorescence. thermofisher.com Confirming direct binding and receptor activation. Homogeneous (no-wash) format, high signal-to-noise. thermofisher.com
Competitive Binding Assays Measures the ability of a test compound to displace a fluorescently labeled ligand from the target receptor. thermofisher.com Determining binding affinity (potency) for a target. Direct measure of binding, useful for lead optimization. thermofisher.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach to fully realize the therapeutic potential of this compound. Future progress will depend on breaking down the silos between different scientific disciplines.

Successful research will require forming synergistic teams:

Synthetic and Medicinal Chemists will design and create novel, complex analogs using advanced synthetic strategies. dntb.gov.ua

Computational Chemists and Data Scientists will employ AI and ML to guide the design of new compounds, predict their properties, and analyze screening data. researchgate.net

Molecular and Cellular Biologists will develop and run advanced in vitro assays to screen compounds, identify biological targets, and elucidate mechanisms of action. researchgate.net

Pharmacologists will be essential for evaluating the most promising lead compounds in more complex biological systems.

Q & A

Q. What are the standard synthetic routes for preparing (4-Benzothiazol-2-yl-phenoxy)-acetic acid, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves alkylation of a phenol derivative with chloroacetic acid under basic conditions. For example:

Alkylation : React 4-hydroxybenzothiazole with chloroacetic acid in ethanol using sodium bicarbonate as a base. Reflux for 3–4 hours to form the phenoxy-acetic acid intermediate .

Purification : Cool the mixture, filter the precipitate, and recrystallize from ethanol (yield ~70%).

Characterization : Confirm purity via melting point analysis (e.g., 180–182°C) and IR spectroscopy (C=O stretch at ~1723 cm⁻¹, C-O-C at ~1238 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

  • Methodological Answer :
  • IR Spectroscopy : Detect functional groups (e.g., C=O at ~1720 cm⁻¹ for the carboxylic acid, benzothiazole C=N at ~1600 cm⁻¹) .
  • UV-Vis : Identify conjugation via λmax (e.g., 256 nm for benzothiazole-aromatic systems) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and the acetic acid side chain (δ 3.8–4.2 ppm for CH₂, δ ~12 ppm for COOH) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K. Collect data to 0.8 Å resolution .
  • Refinement : Employ SHELXL for structure solution. Typical R-factors should be <0.06 (e.g., R₁ = 0.059, wR₂ = 0.134) .
  • Validation : Check for hydrogen bonding (e.g., O-H···N interactions) and π-π stacking of the benzothiazole ring to confirm packing stability .

Q. What strategies optimize the Mannich reaction for synthesizing this compound derivatives with secondary amines?

  • Methodological Answer :
  • Reaction Design : Use paraformaldehyde and a secondary amine (e.g., morpholine) in ethanol. Reflux for 2 hours to form the Mannich base .
  • Yield Improvement : Optimize molar ratios (e.g., 1:1.5:0.001 for amine:aldehyde:acetic acid). Monitor via TLC.
  • Mechanistic Insight : Employ NMR kinetics or DFT calculations to study electron-withdrawing effects of the benzothiazole ring on reaction rates .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., COX-2) .
  • Molecular Docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., benzothiazole moiety binding to hydrophobic pockets) .
  • SAR Studies : Modify substituents on the phenoxy ring to correlate structural features with activity (e.g., EC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.